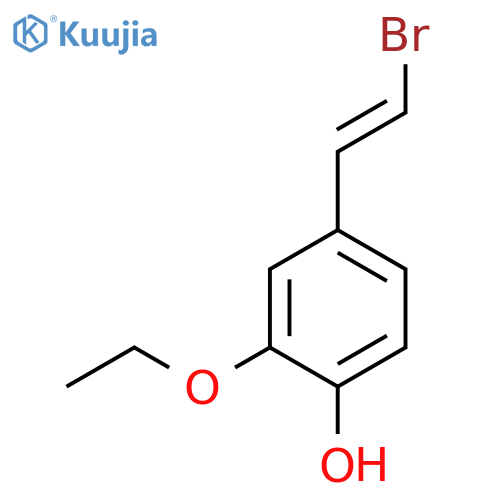Cas no 2138816-91-6 (4-(2-Bromoethenyl)-2-ethoxyphenol)

2138816-91-6 structure
商品名:4-(2-Bromoethenyl)-2-ethoxyphenol
4-(2-Bromoethenyl)-2-ethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromoethenyl)-2-ethoxyphenol
- EN300-802103
- 2138816-91-6
- 4-(2-Bromoethenyl)-2-ethoxyphenol
-
- インチ: 1S/C10H11BrO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-7,12H,2H2,1H3/b6-5+
- InChIKey: DBUWCXIHIJYZDF-AATRIKPKSA-N
- ほほえんだ: Br/C=C/C1=CC=C(C(=C1)OCC)O
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5Ų
4-(2-Bromoethenyl)-2-ethoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802103-0.05g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
| Enamine | EN300-802103-5.0g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
| Enamine | EN300-802103-0.1g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
| Enamine | EN300-802103-0.25g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
| Enamine | EN300-802103-2.5g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
| Enamine | EN300-802103-10.0g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
| Enamine | EN300-802103-1.0g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-802103-0.5g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.5g |
$699.0 | 2024-05-21 |
4-(2-Bromoethenyl)-2-ethoxyphenol 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
2138816-91-6 (4-(2-Bromoethenyl)-2-ethoxyphenol) 関連製品
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 4964-69-6(5-Chloroquinaldine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
